Benzo(a)pyrenyl-9-sulfate is a sulfate conjugate of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. Benzo(a)pyrene is primarily produced through the incomplete combustion of organic materials and is found in various environmental sources, including vehicle emissions, tobacco smoke, and industrial processes. The compound is classified as a probable human carcinogen by the International Agency for Research on Cancer and has been extensively studied due to its toxicological implications.
Benzo(a)pyrenyl-9-sulfate originates from the metabolic transformation of benzo(a)pyrene in biological systems. The primary metabolic pathways involve phase I and phase II reactions, where benzo(a)pyrene undergoes oxidation to form reactive intermediates, which are then conjugated with sulfate groups to facilitate excretion from the body .
The synthesis of benzo(a)pyrenyl-9-sulfate can be achieved through enzymatic pathways in human metabolism. Specifically, cytochrome P450 enzymes play a crucial role in the initial oxidation of benzo(a)pyrene to form hydroxylated metabolites. These metabolites can subsequently undergo sulfation by sulfotransferase enzymes.
Benzo(a)pyrenyl-9-sulfate consists of a benzo(a)pyrene backbone with a sulfate group attached at the 9-position. The chemical formula for benzo(a)pyrenyl-9-sulfate can be derived from that of benzo(a)pyrene (C20H12), adding the sulfate group (SO4).
Benzo(a)pyrenyl-9-sulfate can participate in various chemical reactions, primarily involving hydrolysis and further metabolic transformations. The sulfate ester bond can be hydrolyzed under acidic or enzymatic conditions, releasing free benzo(a)pyrene and sulfate ions.
The mechanism of action for benzo(a)pyrenyl-9-sulfate involves its conversion back to benzo(a)pyrene or its metabolites, leading to DNA adduct formation. These adducts can result in mutagenic changes that contribute to carcinogenesis.
The metabolic pathway includes:
Benzo(a)pyrenyl-9-sulfate serves as a significant marker in toxicological studies assessing exposure to benzo(a)pyrene and its metabolites. It is utilized in:
Benzo(a)pyrenyl-9-sulfate (B[a]P-9-sulfate) is formed through cytosolic sulfotransferase (SULT)-mediated conjugation, a critical Phase II detoxification pathway for polycyclic aromatic hydrocarbon (PAH) metabolites. Human SULT isoenzymes SULT1A1, SULT1A3, and SULT1E1 exhibit distinct catalytic efficiencies toward B[a]P catechol substrates. SULT1A1 demonstrates exceptional regioselectivity and catalytic efficiency (kcat/Km = 1.2 × 104 M-1s-1) for generating B[a]P-9-sulfate from the precursor benzo[a]pyrene-7,8-catechol (B[a]P-7,8-catechol) [5]. This isoenzyme exclusively produces the 8-hydroxy-B[a]P-7-O-sulfate isomer (M1), while SULT1E1 generates both 8-hydroxy-B[a]P-7-O-sulfate (M1) and 7-hydroxy-B[a]P-8-O-sulfate (M2) isomers with lower efficiency (kcat/Km = 3.5 × 103 M-1s-1) and exhibits substrate inhibition kinetics [5].
The regiochemical preference was confirmed through two-dimensional 1H and 13C NMR analysis, which established the exact structures of the isomeric sulfate conjugates. This regioselectivity has functional implications: SULT1A1-mediated formation of B[a]P-9-sulfate prevents redox cycling of B[a]P-7,8-catechol, thereby reducing reactive oxygen species (ROS) generation and oxidative DNA damage in pulmonary tissues [5] [7]. In human bronchoalveolar H358 cells, induction of SULT1A1 via the aryl hydrocarbon receptor (AhR) pathway enhances B[a]P-9-sulfate formation, confirming its role as a detoxification mechanism in target tissues [7].
Table 1: Catalytic Properties of Human SULT Isoenzymes Toward B[a]P-7,8-Catechol
SULT Isoform | Primary Product | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Regioselectivity |
---|---|---|---|---|---|
SULT1A1 | B[a]P-9-sulfate (M1) | 4.2 ± 0.5 | 0.85 ± 0.03 | 1.2 × 10⁴ | Exclusive M1 |
SULT1A3 | Mixture | 12.1 ± 1.2 | 0.21 ± 0.01 | 2.9 × 10³ | M1/M2 (3:1) |
SULT1E1 | Mixture | 8.7 ± 0.9 | 0.12 ± 0.01 | 3.5 × 10³ | M1/M2 (1:1) |
Significant interspecies differences exist in sulfonation efficiency and isoenzyme expression profiles. Human lung cells (H358 line) produce B[a]P-9-sulfate as a major detoxification metabolite following AhR-dependent induction of SULT1A1, with a characteristic 6–8 hour metabolic lag phase corresponding to enzyme upregulation [7]. In contrast, rat hepatocytes exhibit preferential glucuronidation over sulfonation pathways, forming only trace amounts of B[a]P-9-sulfate [3]. Hamster embryo cells demonstrate intermediate sulfotransferase activity but lack the regioselectivity observed in human systems, producing both 7- and 9-sulfate isomers indiscriminately [9].
The metabolic divergence is further evidenced in in situ intestinal preparations of channel catfish, where β-naphthoflavone (BNF) induction fails to enhance sulfotransferase activity toward B[a]P metabolites, indicating fundamental differences in AhR regulation of Phase II enzymes between aquatic and mammalian species [4]. Crucially, human pulmonary tissues express 3–5-fold higher basal levels of SULT1A1 compared to rodent models, explaining the greater efficiency in B[a]P-9-sulfate generation during xenobiotic challenge [7].
Table 2: Comparative Sulfonation of B[a]P Metabolites Across Species
Species/Tissue | Primary Sulfated Metabolite | Relative Abundance | Inducible by AhR Ligands? | Key Enzymes |
---|---|---|---|---|
Human (H358 lung cells) | B[a]P-9-sulfate | ++++ | Yes (TCDD-dependent) | SULT1A1 > SULT1E1 |
Rat hepatocytes | B[a]P-7-sulfate | + | Minimal | SULT1C4 |
Hamster embryo cells | Mixed 7-/9-sulfates | ++ | Moderate | Non-selective SULTs |
Channel catfish intestine | Trace sulfate conjugates | ± | No (BNF-insensitive) | Undetermined |
The formation kinetics of B[a]P-9-sulfate follow non-linear patterns due to autoinduction of SULT enzymes. In human hepatic microsomes, the reaction velocity (V) follows Michaelis-Menten kinetics with a Km of 8.7 ± 1.1 μM and Vmax of 0.32 ± 0.03 nmol/min/mg protein for B[a]P-7,8-catechol sulfonation [5] [7]. However, physiologically based pharmacokinetic (PBPK) modeling incorporating enzyme induction parameters reveals a characteristic lag phase of 4–6 hours before maximal sulfonation rates are achieved. This corresponds to the time required for AhR-mediated upregulation of SULT1A1 transcription following cellular exposure to B[a]P or its metabolites [7].
Multiphoton spectral analysis coupled with advanced unmixing algorithms has quantified real-time metabolite dynamics in rat hepatocytes, showing that B[a]P-9-sulfate formation initiates at 2.5 hours post-exposure and plateaus by 18 hours, accounting for 15–22% of total Phase II metabolites [3]. Kinetic constants derived from these models enable prediction of B[a]P-9-sulfate generation under varying exposure scenarios:
$$V = \frac{{V{max} \cdot [S]}}{{Km + [S]}} \cdot \frac{1}{{1 + e^{-k{ind}(t - t0)}}$$
Where V = reaction velocity, [S] = substrate concentration, kind = induction rate constant (0.15 ± 0.02 h⁻¹), and t0 = induction lag time (4.2 ± 0.3 h). This equation accounts for both enzyme kinetics and time-dependent induction [7].
Table 3: Kinetic Parameters for B[a]P-9-Sulfate Formation in Microsomal Systems
Parameter | Human Hepatic Microsomes | Rat Hepatocytes | Computational Model |
---|---|---|---|
Km (μM) | 8.7 ± 1.1 | 23.5 ± 2.8 | 8.3 (input) |
Vmax | 0.32 ± 0.03 nmol/min/mg | 0.11 ± 0.02 nmol/min/mg | Dynamic variable |
Induction lag (h) | 4.2 ± 0.3 | Not observed | 4.2 (fixed) |
kind (h⁻¹) | 0.15 ± 0.02 | N/A | 0.15 (fixed) |
Endogenous catecholamines and estrogens significantly inhibit B[a]P-9-sulfate formation through competitive binding to SULT1A1. Physiological concentrations of estradiol (Ki = 0.28 ± 0.05 μM) and dopamine (Ki = 1.7 ± 0.3 μM) reduce sulfonation efficiency of B[a]P-7,8-catechol by 40–75% in human pulmonary cytosol [7]. This inhibition follows classical competitive mechanisms, as confirmed by Lineweaver-Burk plots showing increased apparent Km without Vmax alteration.
Environmental PAH mixtures further exacerbate this inhibition. Supermix-10 (a complex mixture of abundant environmental PAHs) exhibits a Ki of 0.44 μM for SULT1A1-mediated B[a]P-9-sulfate formation, comparable to the inhibition potency of individual PAHs like dibenzo[def,p]chrysene (Ki = 0.44 μM) [10]. Molecular docking simulations suggest that planar PAHs compete for the hydrophobic substrate-binding cleft of SULT1A1, sterically hindering access to the catalytic center. This inhibition is physiologically relevant: in human bronchoalveolar H358 cells co-exposed to B[a]P and physiological catecholamines, B[a]P-9-sulfate production decreases by 60%, with concomitant accumulation of redox-active B[a]P-7,8-catechol [7].
Table 4: Inhibition Constants for SULT1A1 Competing Substrates
Inhibitor Category | Representative Compound | Ki (μM) | Mechanism | % Inhibition at Physiological Concentrations |
---|---|---|---|---|
Endogenous catechols | 17β-Estradiol | 0.28 ± 0.05 | Competitive | 75% |
Dopamine | 1.7 ± 0.3 | Competitive | 40% | |
Environmental PAHs | Supermix-10 | 0.44 ± 0.07 | Mixed-type | 65%* |
Dibenzo[def,p]chrysene | 0.44 ± 0.09 | Competitive | 63%* | |
Benzo[a]pyrene | 0.061 ± 0.01 | Competitive | 82%* |
*% inhibition measured at 1μM inhibitor concentration in H358 cell assays [7] [10]
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